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Introduction: Dibromomethane (CH₂Br₂), also known as methylene bromide, is a halogenated

hydrocarbon with applications as a solvent, in organic synthesis, and as a component in motor

fuels.[1] Its simple, symmetric structure makes it an excellent model compound for

demonstrating the principles of spectroscopic analysis. A thorough understanding of its spectral

characteristics is paramount for researchers in chemical synthesis, materials science, and drug

development to ensure purity, verify structure, and monitor reactions. This guide provides a

comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of dibromomethane, grounded in fundamental principles and practical

insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Nucleus
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NMR spectroscopy provides detailed information about the molecular structure by observing

the magnetic properties of atomic nuclei. For dibromomethane, both proton (¹H) and carbon-

13 (¹³C) NMR are essential for structural confirmation.

Expertise & Experience: The Causality of Chemical
Shifts
The presence of two highly electronegative bromine atoms significantly influences the

electronic environment of the neighboring protons and carbon. This electronegativity withdraws

electron density from the central carbon and its attached protons, a phenomenon known as

deshielding. In an NMR spectrometer's magnetic field, deshielded nuclei experience a stronger

effective magnetic field and thus resonate at a higher frequency, or "downfield." This

deshielding effect is the primary determinant of the chemical shifts observed for

dibromomethane.[2][3][4]

Experimental Protocol: Acquiring High-Resolution NMR
Spectra
The following protocol outlines a self-validating system for obtaining high-quality NMR data.

Sample Preparation:

Accurately weigh approximately 10-20 mg of dibromomethane.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in ¹H NMR,

preventing solvent signals from obscuring the analyte peaks.[5]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is

defined as 0.0 ppm and serves as a universal reference point.[5]

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

"Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures field

stability during the experiment.
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"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity,

resulting in sharp, symmetrical peaks. Poor shimming is a common source of unreliable

data.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans

are sufficient for a concentrated sample.

Acquire the broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural

abundance of ¹³C (~1.1%), more scans (e.g., 128 or more) are required to achieve an

adequate signal-to-noise ratio.[3]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratio of protons.

Data Presentation: ¹H and ¹³C NMR of Dibromomethane
Parameter ¹H NMR ¹³C NMR

Chemical Shift (δ) ~4.95 ppm ~21.6 ppm

Solvent CDCl₃ CDCl₃

Multiplicity Singlet (s) Singlet (s)

Integration 2H 1C

Note: The exact chemical shift can vary slightly based on solvent and concentration.

Trustworthiness: Interpretation of NMR Spectra
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¹H NMR Spectrum: The spectrum exhibits a single peak (a singlet) at approximately 4.95

ppm.[6]

Causality: The two protons in dibromomethane are chemically and magnetically

equivalent due to the molecule's symmetry. Therefore, they resonate at the same

frequency, producing a single signal.[7] Furthermore, as there are no adjacent, non-

equivalent protons, no spin-spin splitting occurs, resulting in a singlet. The downfield

chemical shift (~4.95 ppm) is a direct consequence of the significant deshielding caused

by the two adjacent bromine atoms.[8]

¹³C NMR Spectrum: The spectrum shows a single resonance at approximately 21.6 ppm.

Causality: Similar to the protons, the molecule contains only one unique carbon

environment. The electronegative bromine atoms deshield the carbon nucleus, shifting its

resonance downfield from where a typical alkane carbon would appear (e.g., methane at

-2.3 ppm). This "heavy atom effect" from bromine influences the carbon's chemical shift.[9]

[10]

Visualization: Structure of Dibromomethane
Caption: Molecular structure of dibromomethane (CH₂Br₂).

Infrared (IR) Spectroscopy: Observing Molecular
Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to specific vibrational modes of its chemical bonds. It is a powerful tool for

identifying the functional groups present.

Expertise & Experience: The Physics of Bond Vibrations
The C-H and C-Br bonds in dibromomethane are not static; they stretch, bend, and wag at

specific frequencies determined by the masses of the atoms and the strength of the bonds.

When the frequency of the infrared radiation matches the natural vibrational frequency of a

bond, energy is absorbed, resulting in a peak in the IR spectrum. For alkyl halides, the most

diagnostically useful vibrations are the C-H wagging of the -CH₂X group and the C-X stretching

vibrations.[11][12]
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Experimental Protocol: Acquiring a Liquid-Film IR
Spectrum

Sample Preparation:

Place one clean, dry salt plate (e.g., KBr or NaCl) on a flat surface. Salt plates are used

because they are transparent to infrared radiation.[13]

Apply one or two drops of liquid dibromomethane to the center of the plate.

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid applying excessive pressure, which can crack the plates.

Data Acquisition:

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and H₂O.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

Correlate these bands with known vibrational frequencies for specific functional groups.

Data Presentation: Characteristic IR Absorptions of
Dibromomethane
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 C-H Asymmetric Stretch Medium

~2980 C-H Symmetric Stretch Medium

~1220 CH₂ Wagging (-CH₂X) Strong

~640 C-Br Asymmetric Stretch Strong

~580 C-Br Symmetric Stretch Strong

Source: Data compiled from NIST Chemistry WebBook and general ranges for alkyl halides.

[12][13][14]

Trustworthiness: Interpretation of the IR Spectrum
The IR spectrum of dibromomethane is characterized by a few strong, distinct peaks.

C-H Vibrations: The peaks above 2900 cm⁻¹ are characteristic of C-H stretching vibrations.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and

contains vibrations that are unique to the molecule as a whole.

CH₂ Wagging: A strong absorption around 1220 cm⁻¹ is indicative of the CH₂ wagging

motion, which is characteristic for terminal alkyl halides.[11][13]

C-Br Stretching: The most prominent features for identifying dibromomethane are the

strong absorption bands in the 700-500 cm⁻¹ range.[12][13] These peaks, found around

640 cm⁻¹ and 580 cm⁻¹, are due to the asymmetric and symmetric stretching of the C-Br

bonds, respectively. The low frequency of these vibrations is a direct result of the large

mass of the bromine atom.[15]

Visualization: Key Vibrational Modes
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C-H Vibrations

CH₂ Wagging

C-Br Vibrations

C-H Stretch
(~3000 cm⁻¹)

CH₂ Wag
(~1220 cm⁻¹)

C-Br Stretch
(580-640 cm⁻¹)

Dibromomethane

[CH₂Br₂]⁺•
m/z 172, 174, 176

[CH₂Br]⁺
m/z 93, 95

loss1

- •Br
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Unknown Sample
(Presumed Dibromomethane)

IR Spectroscopy NMR Spectroscopy
(¹H & ¹³C) Mass Spectrometry

Data:
- C-Br Stretch (580-640 cm⁻¹)

- CH₂ Wag (~1220 cm⁻¹)

Data:
- ¹H: 1 singlet @ 4.95 ppm
- ¹³C: 1 singlet @ 21.6 ppm

Data:
- M⁺• @ m/z 172, 174, 176 (1:2:1)

- Fragment @ m/z 93, 95

Inference:
Presence of C-Br bond

and -CH₂Br group

Inference:
Symmetrical molecule
with one CH₂ group

bonded to two Br atoms

Inference:
Molecular formula is CH₂Br₂

Structure Confirmed:
Dibromomethane

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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